4,4'-滴滴涕 (环-13C12)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

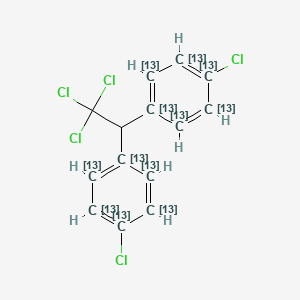

4,4'-DDT (ring-13C12) is a useful research compound. Its molecular formula is C14H9Cl5 and its molecular weight is 366.384. The purity is usually 95%.

BenchChem offers high-quality 4,4'-DDT (ring-13C12) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-DDT (ring-13C12) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境分析

4,4'-滴滴涕 (环-13C12) 常用于环境分析 . 这种化合物可以用来追踪一种曾经被广泛使用的杀虫剂滴滴涕在各种环境样本中的存在和影响。 它帮助研究人员了解滴滴涕污染的程度及其对环境的影响。

杀虫剂/除草剂和代谢物标准

作为一种稳定的同位素标记化合物,4,4'-滴滴涕 (环-13C12) 可作为分析杀虫剂、除草剂及其代谢物的标准 . 它可以更准确地检测和量化各种样品中这些物质。

优先污染物

4,4'-滴滴涕 (环-13C12) 用于优先污染物的研究 . 这些是环境机构因其对人类健康和环境的有害影响而确定的化学污染物。 该化合物有助于检测和测量这些污染物。

内分泌干扰物

这种化合物也用于内分泌干扰物研究 . 这些是会干扰人体内分泌系统并产生不良的发育、生殖、神经和免疫影响的化学物质。 4,4'-滴滴涕 (环-13C12) 可用于研究此类干扰物的存在和影响。

斯德哥尔摩公约标准

4,4'-滴滴涕 (环-13C12) 用于与斯德哥尔摩公约相关的研究 . 这项国际条约旨在消除或限制持久性有机污染物 (POPs) 的生产和使用。 该化合物有助于监测这些污染物的水平并评估该条约的有效性。

杀虫剂研究

<a data-citationid="1c453bc7-753c-cd8d-78f1-acedc6ae752f-34-group" h="ID=SERP,5015.1" href="https://isotope.com/en-us

作用机制

Target of Action

Ddt, in general, is known to target the nervous system of insects, causing hyperexcitation of their nerves and muscles .

Mode of Action

Ddt typically works by opening sodium channels in the neurons of insects, leading to nerve impulse transmission disruption and eventual death .

Biochemical Pathways

Ddt is known to interfere with the normal functioning of the nervous system in insects .

Pharmacokinetics

Ddt is known to be lipophilic and can accumulate in fatty tissues .

Result of Action

Ddt is known to cause hyperexcitation in the nervous system of insects, leading to their death .

Action Environment

Ddt is known to be very stable in the environment and can persist for many years .

生化分析

Cellular Effects

Ddt has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that DDT can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

4,4'-DDT (ring-13C12), a stable isotope-labeled form of the well-known pesticide DDT, has been studied extensively for its biological activity and environmental impact. This article synthesizes research findings on its effects on various biological systems, highlighting key studies, data tables, and significant case studies.

- Molecular Formula : C14H8Cl2

- Molecular Weight : 366.40 g/mol

- Purity : 98%

- Applications : Environmental analysis, pesticide standards, endocrine disruptor studies.

4,4'-DDT exerts its biological effects primarily through endocrine disruption. It mimics estrogen and interacts with estrogen receptors, leading to various physiological changes in organisms. This compound has been implicated in developmental and reproductive toxicity across multiple species.

Endocrine Disruption

Research indicates that DDT and its metabolites can disrupt hormonal balance in wildlife and humans. The primary mechanism involves binding to estrogen receptors and altering gene expression related to reproductive health.

- Estrogenic Activity : Studies have shown that DDT can act as an agonist at estrogen receptors, promoting the growth of estrogen-dependent tumors in animal models .

- Metabolic Disruption : In a cross-species metabolomic analysis, exposure to DDT was associated with altered metabolic pathways, including amino acid metabolism and mitochondrial function .

Toxicological Studies

A variety of toxicological assessments have been conducted to evaluate the impact of DDT on different biological systems:

- Case Study 1 : A study on zebrafish revealed that exposure to DDT resulted in developmental abnormalities and altered swimming behavior due to neurotoxic effects .

- Case Study 2 : Research on C. elegans demonstrated that DDT exacerbated tau protein aggregation, a hallmark of neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Effects of 4,4'-DDT (ring-13C12)

Table 2: Toxicological Parameters of 4,4'-DDT

| Parameter | Value |

|---|---|

| LD50 (oral) | Varies by species; generally low |

| Chronic Exposure Effects | Liver damage, reproductive toxicity |

| Environmental Persistence | High; remains detectable in sediments |

Environmental Impact

The persistence of 4,4'-DDT in the environment poses significant ecological risks. Its bioaccumulation in food webs has led to elevated concentrations in top predators, causing reproductive failures and population declines in species such as birds and fish.

Case Study: Aquatic Ecosystems

A comprehensive study conducted along the New and Alamo Rivers reported high concentrations of DDT in sediment samples, correlating with declines in local fish populations . The study highlighted the need for ongoing monitoring and remediation efforts to mitigate these impacts.

属性

IUPAC Name |

1-chloro-4-[2,2,2-trichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGGHNCTFXOJCH-WCGVKTIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015925 |

Source

|

| Record name | 4,4'-DDT (ring-13C12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104215-84-1 |

Source

|

| Record name | 4,4'-DDT (ring-13C12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。